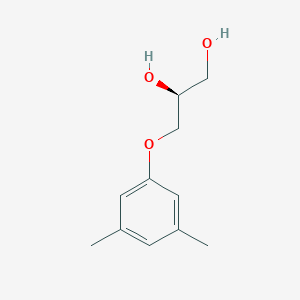
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with ethoxy and methyl substituents. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride can yield 2,2,4-trimethyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in effective water removal.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of lactones or related cleavage products.
Reduction: Reduction typically yields alcohols or ethers.
Substitution: Substitution reactions can produce various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a solvent and as a protecting group for carbonyl compounds.
Biology: It serves as a metabolite in certain biochemical pathways.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is used in the synthesis of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations. The deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
1,3-Dioxolane: A simpler dioxolane without methyl or ethoxy substituents.
2,4,5-Trimethyl-1,3-dioxolane: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and methyl substituents, which confer specific chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during complex synthetic processes.
Eigenschaften
CAS-Nummer |
61562-15-0 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-ethoxy-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6(2)7(3)11-8/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
FATDABNOWATVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(OC(C(O1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
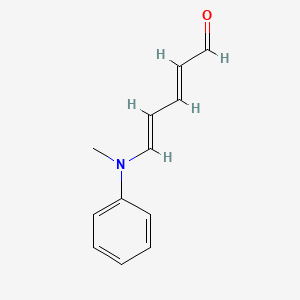
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
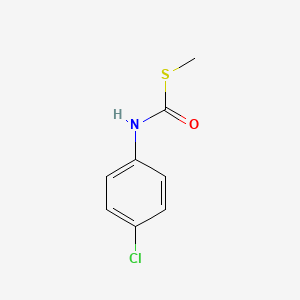

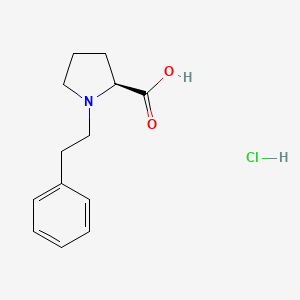
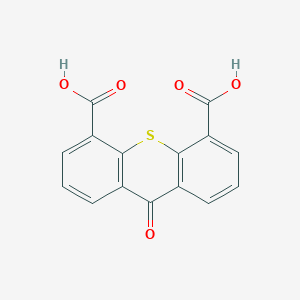
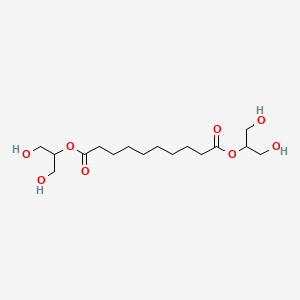
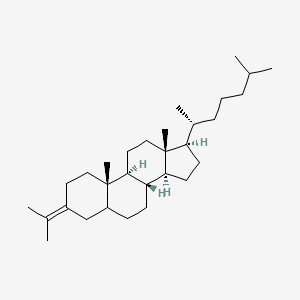
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
